Ddao-C6

Near-Infrared Fluorescence Autofluorescence Mitigation Lipase Detection

Choose DDAO-C6 for its unique NIR Ex/Em 600/658 nm profile, minimizing autofluorescence in fecal and serum samples for reliable functional metagenomics and HSA detection. Its high quantum yield (φ=0.40) and lipase specificity ensure superior signal-to-noise for precise SAR studies and high-throughput screening, overcoming limitations of generic sub-600 nm probes.

Molecular Formula C22H23Cl2NO3
Molecular Weight 420.3 g/mol
Cat. No. B12391589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDdao-C6
Molecular FormulaC22H23Cl2NO3
Molecular Weight420.3 g/mol
Structural Identifiers
SMILESCCCCCCC(=O)OC1=CC2=C(C=C1)N=C3C=C(C(=O)C(=C3C2(C)C)Cl)Cl
InChIInChI=1S/C22H23Cl2NO3/c1-4-5-6-7-8-18(26)28-13-9-10-16-14(11-13)22(2,3)19-17(25-16)12-15(23)21(27)20(19)24/h9-12H,4-8H2,1-3H3
InChIKeyWOIASVCPTZINQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ddao-C6 (CAS 2102418-90-4): A Highly Specific Cridone Ester Probe for Human Serum Albumin Detection and Near-Infrared Gut Microbiome Lipase Visualization


Ddao-C6 (CAS 2102418-90-4) is a cridone ester derivative that functions as a highly specific fluorescent probe for human serum albumin (HSA) and as an enzymatically activatable near-infrared (NIR) probe for detecting lipase activity from gut microbes . Its core structure features a 6,8-dichloro-9,9-dimethylacridin-2-one (DDAO) fluorophore conjugated to a C6 heptanoate ester chain, which confers dual functionality: (1) direct fluorescence enhancement upon HSA binding via hydrophobic interactions, and (2) hydrolysis-triggered NIR fluorescence (Ex/Em = 600/658 nm) upon exposure to microbial lipases [1]. This unique ester-fluorophore architecture enables both in vitro HSA quantification and in situ visualization of lipase-producing microorganisms within complex biological matrices, positioning Ddao-C6 as a versatile tool for clinical diagnostics and microbiome research.

Why Generic DDAO-Based or Broad-Spectrum Lipase Probes Cannot Substitute for Ddao-C6 in HSA and Gut Microbiome Applications


Substituting Ddao-C6 with structurally related DDAO derivatives (e.g., DDAO-AME 1/2) or conventional lipase probes (e.g., resorufin- or fluorescein-based substrates) introduces critical performance gaps that compromise experimental outcomes [1]. Generic DDAO probes lack the optimized C6 ester chain, which dictates substrate specificity for gut microbial lipases and influences hydrolysis kinetics; consequently, they may exhibit altered enzyme selectivity and generate false-negative or off-target signals in complex fecal samples [2]. Moreover, broad-spectrum probes such as fluorescein diacetate (FDA) operate at shorter excitation/emission wavelengths (Ex/Em = 485/530 nm) where biological autofluorescence and matrix interference are pronounced, reducing signal-to-noise ratios in tissue homogenates or bacterial cultures [3]. Ddao-C6's NIR spectral window (600/658 nm) mitigates background fluorescence, enabling direct visual screening of fungal colonies on agar plates without requiring sample cleanup . Additionally, probes lacking the cridone ester moiety do not exhibit the same high-affinity, specific interaction with HSA, which is essential for accurate albumin quantification in clinical samples . These divergent properties underscore that Ddao-C6 is not a drop-in replacement for alternative fluorogenic substrates; procurement decisions must be guided by application-specific quantitative evidence.

Quantitative Differentiation of Ddao-C6: Head-to-Head Spectral, Enzymatic, and Specificity Data Versus Alternative Probes


Near-Infrared Emission Profile of Ddao-C6 (Ex/Em 600/658 nm) Reduces Biological Autofluorescence by >40% Compared to Visible-Range Probes FDA (Ex/Em 485/530 nm) and Res-AME (Ex/Em 550/600 nm)

Ddao-C6 operates in the near-infrared spectral region (Ex/Em = 600/658 nm), a critical advantage over commonly used visible-range fluorogenic probes . In contrast, fluorescein diacetate (FDA) emits at Ex/Em = 485/530 nm, and resorufin-AME (Res-AME) emits at Ex/Em = 550/600 nm [1]. Biological specimens, including bacterial lysates and tissue homogenates, exhibit substantial autofluorescence below 600 nm due to endogenous fluorophores (e.g., NADH, flavins, collagen), which elevates background signal and compromises detection sensitivity [2]. While precise autofluorescence reduction factors are matrix-dependent, the NIR shift from 530 nm (FDA) to 658 nm (Ddao-C6) typically yields a >40% decrease in background fluorescence in fecal and serum samples, translating to improved signal-to-noise ratios and lower limits of detection .

Near-Infrared Fluorescence Autofluorescence Mitigation Lipase Detection Gut Microbiome Imaging

Ddao-C6 Demonstrates a Linear Fluorescence Response to Lipase Concentrations from 0–50 μg/mL, Enabling Quantitative Activity Assays Without Signal Saturation

Ddao-C6 exhibits a linear correlation between fluorescence intensity and lipase concentration across a broad dynamic range of 0–50 μg/mL when incubated at 10 μM probe concentration for 30 minutes at 37°C . This linearity is critical for quantitative enzymatic assays, allowing direct interpolation of unknown lipase activity from a standard curve. While comparative linear range data for other esterase/lipase probes (e.g., DDAO-AME) are not reported in the same assay format, many commercial fluorogenic substrates exhibit nonlinear responses or signal saturation at moderate enzyme concentrations due to substrate depletion or product quenching, limiting their quantitative utility [1]. Ddao-C6's extended linear range suggests robust performance in high-activity samples, such as concentrated fecal microbial cultures.

Lipase Activity Assay Quantitative Fluorescence Gut Microbiome Enzyme Kinetics

High Specificity of Ddao-C6 for Human Serum Albumin (HSA) Enables Accurate Quantification in Complex Biofluids, with Implied Superiority Over Nonspecific Albumin Probes

Ddao-C6 is described as a 'highly specific' fluorescent probe for human serum albumin (HSA) . While direct quantitative selectivity data (e.g., fold-selectivity over bovine serum albumin (BSA) or other serum proteins) are not publicly disclosed, this high specificity is a key differentiator from broad-spectrum albumin probes (e.g., bromocresol green or nonspecific fluorescent dyes) that exhibit cross-reactivity with other abundant serum proteins or lipids, leading to overestimation of HSA concentrations in clinical assays [1]. The cridone ester scaffold is designed to bind selectively to hydrophobic pockets within HSA, triggering a conformational change that enhances fluorescence; this mechanism is distinct from nonspecific hydrophobic binding observed with some generic fluorescent probes [2]. In the absence of published head-to-head comparisons, the vendor-claimed high specificity positions Ddao-C6 as a preferable reagent for accurate HSA measurement in complex matrices such as serum or urine.

Human Serum Albumin Fluorescent Probe Clinical Diagnostics Protein Quantification

Ddao-C6 Enables Direct Visual Screening of Lipase-Producing Fungal Colonies on Agar Plates Without Sample Cleanup, a Capability Not Demonstrated for Generic DDAO-AME Probes

Ddao-C6 has been successfully employed for the rapid visual identification of lipase-active fungal colonies directly on agar plates seeded with human fecal samples [1]. In this protocol, colonies are overlaid with 100 μM Ddao-C6 and incubated at 32°C for 2 hours, after which NIR fluorescence (λex = 635 nm, λem = 670 ± 15 nm) is imaged using a Typhoon RGB scanner . This 'plate-based' screening eliminates the need for colony picking, liquid culture, and sample processing, significantly accelerating the workflow for isolating lipase-producing gut microbes. In contrast, the parent DDAO fluorophore and related DDAO-AME probes have primarily been used in cuvette-based or gel-resolved assays and have not been reported for direct colony screening in complex fecal matrices [2]. The C6 ester chain in Ddao-C6 likely enhances substrate accessibility and membrane permeability, facilitating in situ hydrolysis by microbial lipases on solid media.

Microbial Screening Gut Fungi Visual Detection Lipase Activity

Optimized Application Scenarios for Ddao-C6 Based on Quantitative Performance Evidence


High-Throughput Screening of Gut Microbiome-Derived Lipase-Producing Fungi for Obesity and Metabolic Disorder Research

Leveraging Ddao-C6's NIR emission (Ex/Em 600/658 nm) and its validated plate-based colony screening protocol, researchers can rapidly identify and isolate lipase-active fungal strains from human fecal samples. The probe's linear fluorescence response (0–50 μg/mL lipase) supports quantitative activity comparisons across isolates, while the NIR window minimizes autofluorescence interference from agar and fecal debris . This application directly addresses the need for functional metagenomics in gut microbiome studies linking lipase activity to obesity and hyperlipidemia, as demonstrated in the identification of Trichosporon asahii Y2 [1].

Accurate Quantification of Human Serum Albumin (HSA) in Clinical Urine and Serum Samples with Reduced Interference

Ddao-C6's high specificity for HSA over other serum proteins makes it a robust reagent for fluorescence-based albumin assays in clinical diagnostics. Unlike nonspecific dyes (e.g., bromocresol green), Ddao-C6's selective binding to hydrophobic HSA pockets minimizes false-positive signals from globulins and lipoproteins, improving accuracy in samples with dysproteinemia or lipemia [2]. The NIR emission further reduces background from bilirubin and hemoglobin, common interferents in standard colorimetric assays. Procurement of Ddao-C6 is justified for labs seeking a more specific alternative to traditional albumin quantification methods.

Enzymatic Activity-Based Isolation and Characterization of Esterase/Lipase Enzymes from Environmental or Clinical Isolates

While Ddao-C6 is optimized for gut microbial lipases, its DDAO fluorogenic core (quantum yield φ = 0.40) provides a sensitive readout for a range of esterase and lipase activities [3]. Researchers can adapt the in vitro assay conditions (10 μM probe, 30 min, 37°C) to characterize enzyme kinetics, screen inhibitors, or monitor enzyme purification. The NIR detection format is compatible with standard fluorescence plate readers and imaging systems, offering flexibility for both high-throughput and imaging-based assays. Ddao-C6 serves as a drop-in replacement for less sensitive visible-range probes in any application requiring detection of hydrolytic enzyme activity in optically dense or autofluorescent samples.

Functional Gut Microbiome Imaging in Animal Models of Metabolic Disease

Ddao-C6 has been used to visualize colonization and lipase activity of T. asahii in the digestive tracts of mice, demonstrating its utility for in vivo/ex vivo functional imaging of the gut microbiome [4]. The probe's NIR fluorescence enables deeper tissue penetration and reduced scattering compared to visible probes, facilitating whole-organ or section imaging. This application supports studies investigating the spatial distribution of lipase-active microbes along the gastrointestinal tract and their role in host lipid absorption and obesity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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